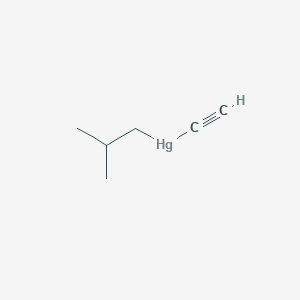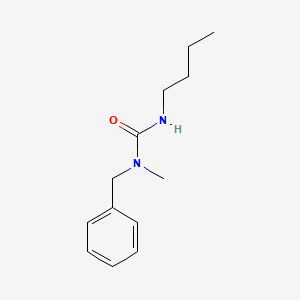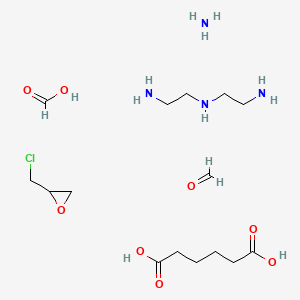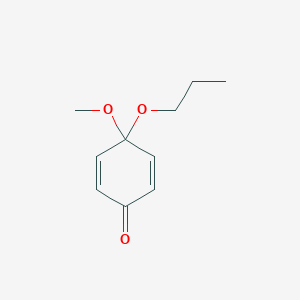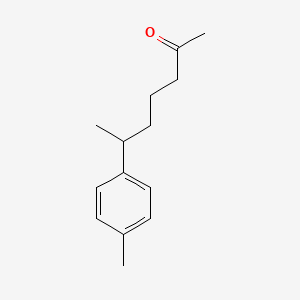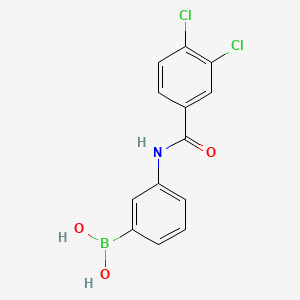
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-, also known as [3-[(3,4-dichlorobenzoyl)amino]phenyl]boronic acid, is a boronic acid derivative. This compound features a boronic acid group attached to a benzene ring, which is further substituted with a 3,4-dichlorobenzamido group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications.
Méthodes De Préparation
The synthesis of benzeneboronic acid, m-(3,4-dichlorobenzamido)-, typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzoyl chloride and 3-aminophenylboronic acid.
Reaction Conditions: The 3,4-dichlorobenzoyl chloride is reacted with 3-aminophenylboronic acid in the presence of a base, such as triethylamine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds.
Applications De Recherche Scientifique
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicine: Boronic acid derivatives are known for their ability to inhibit proteasomes, making them valuable in the development of anticancer drugs.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of benzeneboronic acid, m-(3,4-dichlorobenzamido)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and proteins. In the context of proteasome inhibition, the boronic acid group binds to the active site serine residue of the proteasome, blocking its activity and leading to the accumulation of proteins within the cell, ultimately inducing cell death.
Comparaison Avec Des Composés Similaires
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-, can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Similar in structure but lacks the 3,4-dichlorobenzamido group, making it less specific in its interactions.
3-Methoxycarbonylphenylboronic Acid: Contains a methoxycarbonyl group instead of the dichlorobenzamido group, leading to different reactivity and applications.
4-(Methoxycarbonyl)benzeneboronic Acid: Another derivative with a methoxycarbonyl group, used in different synthetic applications.
The uniqueness of benzeneboronic acid, m-(3,4-dichlorobenzamido)-, lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in specialized applications.
Propriétés
Numéro CAS |
73688-87-6 |
|---|---|
Formule moléculaire |
C13H10BCl2NO3 |
Poids moléculaire |
309.9 g/mol |
Nom IUPAC |
[3-[(3,4-dichlorobenzoyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BCl2NO3/c15-11-5-4-8(6-12(11)16)13(18)17-10-3-1-2-9(7-10)14(19)20/h1-7,19-20H,(H,17,18) |
Clé InChI |
ZHBUQXITRPQLEN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


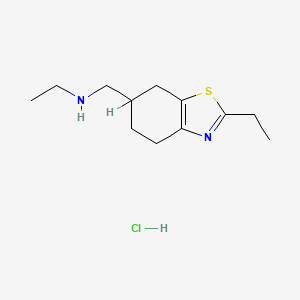
![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)
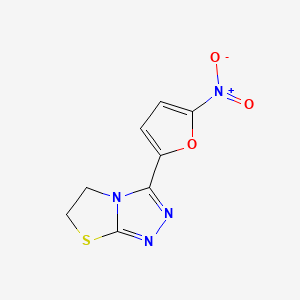
![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)

![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)
